4-(methoxymethyl)-6-methyl-2-(5-nitro-1H-benzimidazol-2-yl)thieno[2,3-b]pyridin-3-amine
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Overview
Description
4-(METHOXYMETHYL)-6-METHYL-2-(5-NITRO-1H-1,3-BENZIMIDAZOL-2-YL)THIENO[2,3-B]PYRIDIN-3-AMINE is a complex heterocyclic compound that features a benzimidazole moiety, a thienopyridine core, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(METHOXYMETHYL)-6-METHYL-2-(5-NITRO-1H-1,3-BENZIMIDAZOL-2-YL)THIENO[2,3-B]PYRIDIN-3-AMINE typically involves multi-step reactions starting from commercially available precursors. The general synthetic route includes:
Formation of the Benzimidazole Core: This step involves the condensation of o-phenylenediamine with formic acid or trimethyl orthoformate to form the benzimidazole ring.
Construction of the Thienopyridine Core: The thienopyridine core is synthesized through cyclization reactions involving thiophene derivatives and pyridine intermediates.
Functional Group Modifications: Introduction of the methoxymethyl and nitro groups is achieved through selective nitration and methylation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(METHOXYMETHYL)-6-METHYL-2-(5-NITRO-1H-1,3-BENZIMIDAZOL-2-YL)THIENO[2,3-B]PYRIDIN-3-AMINE undergoes various chemical reactions, including:
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Cyclization: The compound can undergo intramolecular cyclization to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Cyclization: Acidic or basic catalysts to facilitate ring closure.
Major Products
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted derivatives.
Cyclization: Formation of polycyclic heterocycles.
Scientific Research Applications
4-(METHOXYMETHYL)-6-METHYL-2-(5-NITRO-1H-1,3-BENZIMIDAZOL-2-YL)THIENO[2,3-B]PYRIDIN-3-AMINE has diverse applications in scientific research:
Medicinal Chemistry: Investigated for its potential as an antimicrobial, anticancer, and antiviral agent due to the presence of the benzimidazole moiety.
Biological Studies: Used in studies involving enzyme inhibition and receptor binding due to its complex structure.
Industrial Applications: Potential use in the development of new materials and catalysts due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(METHOXYMETHYL)-6-METHYL-2-(5-NITRO-1H-1,3-BENZIMIDAZOL-2-YL)THIENO[2,3-B]PYRIDIN-3-AMINE involves interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-(METHOXYMETHYL)-6-METHYL-2-(5-NITRO-1H-1,3-BENZIMIDAZOL-2-YL)THIENO[2,3-B]PYRIDIN-3-AMINE is unique due to its combination of a benzimidazole moiety with a thienopyridine core, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C17H15N5O3S |
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Molecular Weight |
369.4 g/mol |
IUPAC Name |
4-(methoxymethyl)-6-methyl-2-(6-nitro-1H-benzimidazol-2-yl)thieno[2,3-b]pyridin-3-amine |
InChI |
InChI=1S/C17H15N5O3S/c1-8-5-9(7-25-2)13-14(18)15(26-17(13)19-8)16-20-11-4-3-10(22(23)24)6-12(11)21-16/h3-6H,7,18H2,1-2H3,(H,20,21) |
InChI Key |
XSMLADZMTDGAFH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C(SC2=N1)C3=NC4=C(N3)C=C(C=C4)[N+](=O)[O-])N)COC |
Origin of Product |
United States |
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